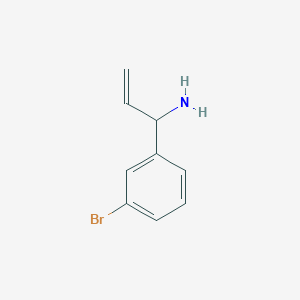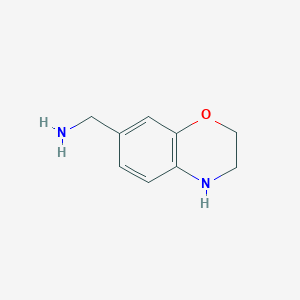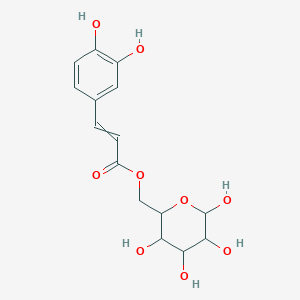
(3,4,5,6-Tetrahydroxyoxan-2-yl)methyl 3-(3,4-dihydroxyphenyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4,5,6-Tetrahydroxyoxan-2-yl)methyl 3-(3,4-dihydroxyphenyl)prop-2-enoate is a complex organic compound known for its unique chemical structure and properties. This compound features a combination of a tetrahydroxyoxane ring and a dihydroxyphenyl prop-2-enoate moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4,5,6-Tetrahydroxyoxan-2-yl)methyl 3-(3,4-dihydroxyphenyl)prop-2-enoate typically involves multiple steps, including the protection and deprotection of hydroxyl groups, esterification, and condensation reactions. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of advanced technologies such as automated reactors and real-time monitoring systems ensures consistent quality and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
(3,4,5,6-Tetrahydroxyoxan-2-yl)methyl 3-(3,4-dihydroxyphenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogenating agents. The reaction conditions vary depending on the desired product but generally involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products can have distinct chemical and physical properties, making them useful in different applications.
Scientific Research Applications
(3,4,5,6-Tetrahydroxyoxan-2-yl)methyl 3-(3,4-dihydroxyphenyl)prop-2-enoate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or as a drug delivery agent.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (3,4,5,6-Tetrahydroxyoxan-2-yl)methyl 3-(3,4-dihydroxyphenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can modulate various biochemical processes, such as enzyme activity and signal transduction pathways, leading to its observed effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its involvement in oxidative stress and inflammatory response pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrahydroxyoxane derivatives and dihydroxyphenyl prop-2-enoate analogs. Examples include:
- (3,4,5,6-Tetrahydroxyoxan-2-yl)methyl 3-(3,4-dihydroxyphenyl)propanoate
- (3,4,5,6-Tetrahydroxyoxan-2-yl)methyl 3-(3,4-dihydroxyphenyl)but-2-enoate
Uniqueness
What sets (3,4,5,6-Tetrahydroxyoxan-2-yl)methyl 3-(3,4-dihydroxyphenyl)prop-2-enoate apart from similar compounds is its specific combination of functional groups, which imparts unique chemical and physical properties. This uniqueness makes it particularly valuable in research and industrial applications, where its specific reactivity and stability are advantageous.
Properties
Molecular Formula |
C15H18O9 |
|---|---|
Molecular Weight |
342.30 g/mol |
IUPAC Name |
(3,4,5,6-tetrahydroxyoxan-2-yl)methyl 3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C15H18O9/c16-8-3-1-7(5-9(8)17)2-4-11(18)23-6-10-12(19)13(20)14(21)15(22)24-10/h1-5,10,12-17,19-22H,6H2 |
InChI Key |
JVVFTHAOTNXPOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)OCC2C(C(C(C(O2)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


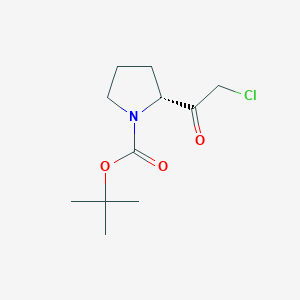
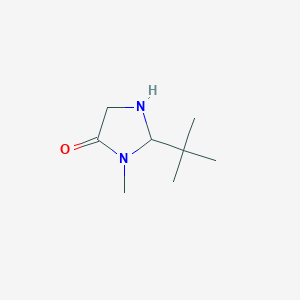
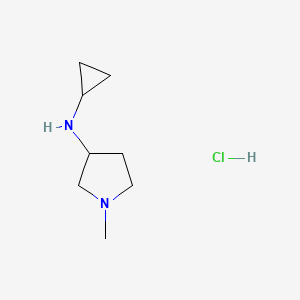
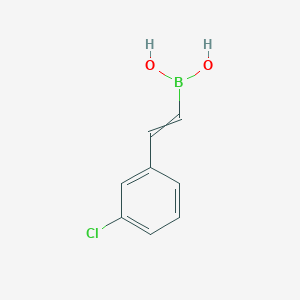

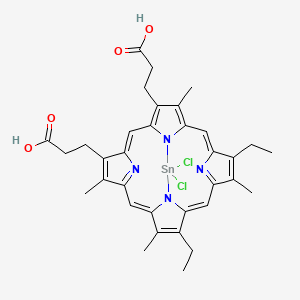


![Disodium 2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl phosphate](/img/structure/B12438438.png)

![2-[[2-[(2-Amino-3-hydroxybutanoyl)amino]-3-methylbutanoyl]amino]-4-methylpentanoic acid](/img/structure/B12438451.png)

